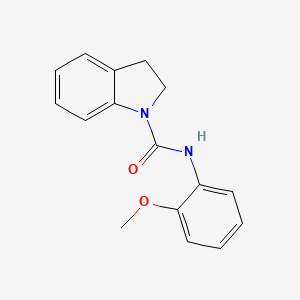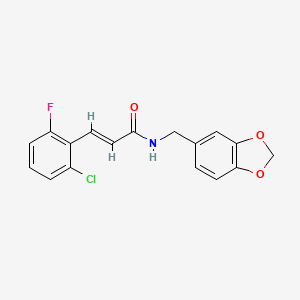![molecular formula C12H18N2O3 B5739318 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MFE or NSC 33994 and belongs to the class of furan derivatives. It has been found to possess a range of biological activities, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the inflammatory response. The compound has also been shown to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide in lab experiments is its ability to selectively target certain enzymes and biological pathways. This makes it a valuable tool for studying the mechanisms underlying various diseases. However, the compound may also have limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide involves the reaction of 2-methyl-3-furoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its potential use in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTWSKTFKSGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)

![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)
![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)


![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)


![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
